molecular formula C7H5N5O2 B8718755 4-Nitro-2-(1h-1,2,4-triazol-1-yl)pyridine

4-Nitro-2-(1h-1,2,4-triazol-1-yl)pyridine

Cat. No. B8718755
M. Wt: 191.15 g/mol
InChI Key: FWFOBSVRNAUNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08110687B2

Procedure details

To a solution of 4-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine 1-oxide (0.643 g, 3.10 mmol) in CHCl3 (30 mL) at 0° C. was added diethyl chlorophosphite (1.35 mL, 9.31 mmol). The reaction mixture was allowed to stir at rt for 72 h. Additional diethyl chlorophosphite (1.35 mL, 9.31 nmmol) was added and the reaction mixture was heated at 80° C. for 18 h. The reaction mixture was cooled to 0° C., basified by the addition of 1N NaOH solution and extracted with DCM. The organic solutions were combined, washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography. The product was triturated with hexane to provide 4-nitro-2-(1H-1,2,4triazol-1-yl)pyridine (0.192 g, 32.3%). LCMS: (FA) ES+ 192.3.
Name
4-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine 1-oxide
Quantity
0.643 g
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][N+:7]([O-])=[C:6]([N:11]2[CH:15]=[N:14][CH:13]=[N:12]2)[CH:5]=1)([O-:3])=[O:2].P(Cl)(OCC)OCC.[OH-].[Na+]>C(Cl)(Cl)Cl>[N+:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([N:11]2[CH:15]=[N:14][CH:13]=[N:12]2)[CH:5]=1)([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
4-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine 1-oxide
Quantity
0.643 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=[N+](C=C1)[O-])N1N=CN=C1
Name
Quantity
1.35 mL
Type
reactant
Smiles
P(OCC)(OCC)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.35 mL
Type
reactant
Smiles
P(OCC)(OCC)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 80° C. for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
The product was triturated with hexane

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=NC=C1)N1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.192 g
YIELD: PERCENTYIELD 32.3%
YIELD: CALCULATEDPERCENTYIELD 32.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.